ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate
Description
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Properties
Molecular Formula |
C24H29ClN6O5S |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H29ClN6O5S/c1-3-36-24(35)13-4-6-15(27-20(32)21(33)30-19-7-5-14(25)11-26-19)17(10-13)28-22(34)23-29-16-8-9-31(2)12-18(16)37-23/h5,7,11,13,15,17H,3-4,6,8-10,12H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t13-,15-,17+/m0/s1 |
InChI Key |
HWSAMLZHUTYPIC-JLJPHGGASA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate, commonly referred to as Edoxaban ethyl ester, is a complex pharmaceutical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | Ethyl (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylate |
| CAS Number | 1093351-29-1 |
| Molecular Formula | C24H29ClN6O5S |
| Molecular Weight | 549.04 g/mol |
| Melting Point | >175°C (dec.) |
| Solubility | Slightly soluble in DMSO and methanol |
Structural Features
The compound features a cyclohexane core substituted with various functional groups including a thiazole moiety and a chloropyridine group. These structural characteristics are critical for its biological activity.
Edoxaban ethyl ester functions primarily as an anticoagulant by inhibiting Factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Pharmacological Studies
- Anticoagulant Activity : Studies indicate that Edoxaban exhibits dose-dependent anticoagulant effects in both in vitro and in vivo models. It has been shown to effectively reduce thrombus formation in animal models of venous thromboembolism.
- Safety Profile : Clinical trials have demonstrated that Edoxaban has a favorable safety profile compared to traditional anticoagulants. It is associated with lower rates of major bleeding events while maintaining efficacy in preventing thromboembolic events.
Case Study 1: Efficacy in Atrial Fibrillation
A clinical trial involving patients with non-valvular atrial fibrillation showed that Edoxaban significantly reduced the risk of stroke compared to warfarin. The trial reported a relative risk reduction of 20% for stroke and systemic embolism.
Case Study 2: Treatment of Deep Vein Thrombosis
In patients diagnosed with deep vein thrombosis (DVT), Edoxaban was administered as a part of a treatment regimen. Results indicated a high rate of resolution of DVT with minimal recurrence over a follow-up period of six months.
Comparative Studies
Recent comparative studies have highlighted the advantages of Edoxaban over other anticoagulants:
| Study | Findings |
|---|---|
| RE-LY Trial | Edoxaban showed comparable efficacy with lower bleeding risk compared to dabigatran. |
| ENGAGE AF-TIMI 48 Trial | Demonstrated that Edoxaban was non-inferior to warfarin in preventing stroke in atrial fibrillation patients. |
Mechanistic Insights
Research utilizing molecular docking studies has provided insights into the binding affinity of Edoxaban to Factor Xa. These studies suggest that the compound's unique structural features enhance its binding efficiency and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
